molecular formula C30H26N4O2S B11673385 2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide

2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide

Cat. No.: B11673385
M. Wt: 506.6 g/mol
InChI Key: CJJWGSVQSSQBDR-DXJNIWACSA-N
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Description

2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N’-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H26N4O2S

Molecular Weight

506.6 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H26N4O2S/c35-29(33-31-19-23-15-17-26(18-16-23)36-21-25-11-5-2-6-12-25)22-37-30-32-27-13-7-8-14-28(27)34(30)20-24-9-3-1-4-10-24/h1-19H,20-22H2,(H,33,35)/b31-19-

InChI Key

CJJWGSVQSSQBDR-DXJNIWACSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C\C4=CC=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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